(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its multifaceted structure. Comprising functional groups such as difluorophenyl, oxadiazole, pyridine, and piperazine, it holds significant interest in scientific research for its varied applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic synthesis. One common method involves the formation of the oxadiazole ring through cyclization reactions followed by coupling with the pyridine derivative. Subsequently, the piperazine moiety is introduced, and finally, the difluorophenyl group is added under controlled conditions to ensure the integrity of the compound. Industrial Production Methods: On an industrial scale, the synthesis requires optimization of reaction conditions to increase yield and purity. Catalytic methods and high-throughput techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions such as oxidation, reduction, and substitution. The presence of reactive functional groups allows for a wide range of chemical modifications. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions are meticulously controlled to achieve the desired transformation. Major Products Formed: The major products depend on the specific reactions undertaken. For example, oxidation may yield derivatives with additional functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
This compound is widely used in various fields such as chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for more complex molecules and participates in diverse reaction mechanisms. In biology, its derivatives exhibit potential as enzyme inhibitors and signaling molecules. In medicine, it is explored for its therapeutic properties, particularly in the development of new drugs targeting specific pathways. In industry, its unique chemical properties are harnessed for the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its multifaceted structure allows it to engage in multiple pathways. For instance, the oxadiazole moiety is known to interact with enzyme active sites, potentially inhibiting enzymatic activity. The piperazine group enhances its binding affinity to certain receptors, thereby modulating biological responses. Overall, its mechanism of action is a result of synergistic interactions between its functional groups and biological targets.
Comparison with Similar Compounds
Similar compounds include those with analogous structures, such as (2,6-Dichlorophenyl)(4-(5-(5-methyl-1,2,4-thiadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone and (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone. What sets (2,6-Difluorophenyl)(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone apart is its unique combination of fluorinated phenyl group and oxadiazole ring, conferring distinct chemical reactivity and biological activity profiles.
This compound's versatility in synthesis, reactivity, and applications makes it a valuable subject in the realm of scientific research and industrial applications. Fascinating, right?
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2/c1-12-23-18(24-28-12)13-5-6-16(22-11-13)25-7-9-26(10-8-25)19(27)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLOZPSIYVOAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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